molecular formula C22H34F3N5O11 B10775185 N-Acetyl-Ser-Asp-Lys-Pro (TFA)

N-Acetyl-Ser-Asp-Lys-Pro (TFA)

Cat. No.: B10775185
M. Wt: 601.5 g/mol
InChI Key: LKOFRAPICMDYPN-UOIZBMALSA-N
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Description

N-Acetyl-Ser-Asp-Lys-Pro (TFA) is an endogenous tetrapeptide secreted by bone marrow. It is a specific substrate for the N-terminal site of angiotensin-converting enzyme (ACE). This compound plays a significant role in various biological processes, including the regulation of hematopoietic stem cell proliferation and the inhibition of fibrosis and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-Ser-Asp-Lys-Pro (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of N-Acetyl-Ser-Asp-Lys-Pro (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-Ser-Asp-Lys-Pro (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include smaller peptides or amino acids resulting from the cleavage of peptide bonds. Oxidation and reduction reactions modify the functional groups on the amino acid residues .

Scientific Research Applications

N-Acetyl-Ser-Asp-Lys-Pro (TFA) has a wide range of scientific research applications:

Mechanism of Action

N-Acetyl-Ser-Asp-Lys-Pro (TFA) exerts its effects by interacting with the N-terminal site of angiotensin-converting enzyme (ACE). This interaction inhibits the enzyme’s activity, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. The compound also inhibits the phosphorylation of Smad2 in cardiac fibroblasts, reducing fibrosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-Ser-Asp-Lys-Pro (TFA) is unique due to its specific interaction with the N-terminal site of ACE and its role in regulating hematopoietic stem cell proliferation. Unlike other ACE inhibitors, it selectively targets quiescent progenitor cells and has anti-fibrotic and anti-inflammatory properties .

Properties

Molecular Formula

C22H34F3N5O11

Molecular Weight

601.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13+,14-,15-;/m0./s1

InChI Key

LKOFRAPICMDYPN-UOIZBMALSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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